molecular formula C11H13N5O2S B2900447 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine CAS No. 1795084-16-0

3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine

Cat. No.: B2900447
CAS No.: 1795084-16-0
M. Wt: 279.32
InChI Key: QRCKJCRKCWVAPZ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole is a class of organic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms . It’s a versatile scaffold that is commonly found in many pharmaceuticals and agrochemicals .


Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs can be characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole analogs are diverse. For instance, they can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole analogs can vary widely. Some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some 1H-1,2,3-triazole analogs have shown inhibition potential against carbonic anhydrase-II enzyme . They exhibit this inhibitory potential through direct binding with the active site residues of the enzyme .

Safety and Hazards

The safety and hazards associated with 1H-1,2,3-triazole analogs can vary depending on the specific compound. Some 1H-1,2,3-triazole derivatives have been studied for their antiviral properties, but their effectiveness can be limited by problems of bioavailability, toxicity, and side effects .

Future Directions

The future directions in the research of 1H-1,2,3-triazole analogs could involve the design and synthesis of new derivatives with improved biological activity and reduced toxicity. These compounds could potentially serve as novel therapeutic agents for various diseases .

Properties

IUPAC Name

3-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-19(18,11-2-1-4-12-8-11)15-6-3-10(9-15)16-7-5-13-14-16/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCKJCRKCWVAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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